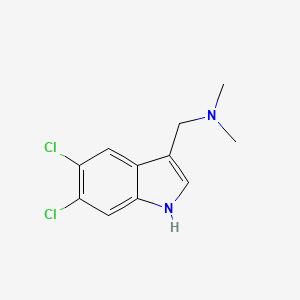

5,6-Dichlorogramine

描述

5,6-Dichlorogramine is a synthetic indole-derived compound characterized by two chlorine atoms substituted at the 5- and 6-positions of the gramine (3-(dimethylaminomethyl)indole) scaffold. It has gained attention for its potent allelochemical properties, particularly in inhibiting the growth of harmful algae such as Prymnesium parvum. Studies demonstrate that this compound exhibits intermediate efficacy compared to other tested compounds, with ellipticine showing the highest inhibitory activity, followed by this compound, and then gramine itself . Its synthesis involves chemical modification of gramine, introducing chlorine atoms to enhance bioactivity and stability .

属性

IUPAC Name |

1-(5,6-dichloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-15(2)6-7-5-14-11-4-10(13)9(12)3-8(7)11/h3-5,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSKXEVWJSTQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC(=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorogramine typically involves the chlorination of gramine. The process begins with the preparation of gramine, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: 5,6-Dichlorogramine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or to form other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as chlorinated oxides.

Reduction Products: Reduced derivatives with fewer chlorine atoms.

科学研究应用

Cyanobacteria Growth Inhibition

One of the primary applications of 5,6-dichlorogramine is its use as an algaecide to inhibit the growth of cyanobacteria in freshwater environments. Research indicates that this compound can significantly reduce the population of M. aeruginosa, a toxic cyanobacterium responsible for harmful algal blooms.

- Mechanism of Action : The compound acts as an algaestatic agent, meaning it inhibits algal growth without necessarily killing the cells outright. This property allows for longer-lasting control over algal populations compared to conventional methods.

- Concentration and Efficacy : Studies have demonstrated that concentrations as low as 0.05 mg/L can effectively reduce M. aeruginosa cell density by over 90% after eight days of exposure. The optical density (OD) measurements taken at 600 nm wavelength show a significant decrease in cell density in treated samples compared to controls .

Environmental Safety

This compound has been shown to be non-toxic to other aquatic organisms at effective concentrations used for controlling cyanobacteria. This selective toxicity is crucial for maintaining ecological balance while managing harmful algal blooms.

- Long-term Efficacy : The compound's effects can last up to 180 days after administration, making it a viable option for long-term management strategies in freshwater systems .

Agricultural Applications

Research has also explored the potential use of this compound in agricultural settings, particularly regarding its effects on plant growth and development.

- Impact on Model Plants : Experiments with Arabidopsis thaliana have shown that at concentrations around 8 mg/L, there is no adverse effect on seed germination or seedling development compared to control groups without the compound .

- Potential Use in Crop Protection : Given its selective action against harmful algae and non-toxicity to beneficial plant species, there may be future applications in crop protection strategies against waterborne pathogens.

Table 1: Inhibition of M. aeruginosa by this compound

| Concentration (mg/L) | OD Measurement After 8 Days | % Reduction from Control |

|---|---|---|

| Control | 2.4 | - |

| 0.05 | 0.9 | 62% |

| 0.2 | 0.6 | 75% |

| 0.8 | 0.3 | 88% |

Table 2: Long-term Efficacy of Treatment

| Treatment Method | Initial OD (Day 0) | Final OD (Day 15) | Duration of Effectiveness |

|---|---|---|---|

| Control | 0.119 | Discarded | - |

| This compound (0.05) | 0.119 | 0.003 | Up to 180 days |

Case Study: Application in Urban Freshwater Bodies

In a controlled study conducted in urban freshwater bodies, equal amounts of M. aeruginosa were introduced into two separate containers—one treated with this compound at a concentration of 0.05 mg/L and one untreated control.

作用机制

The mechanism of action of 5,6-Dichlorogramine involves its interaction with cellular membranes and enzymes of target organisms. The compound disrupts the normal functioning of cellular processes, leading to the inhibition of growth and settlement of marine organisms. It targets specific pathways involved in cell adhesion and biofilm formation, making it effective in preventing biofouling .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Gramine

- Structure: Gramine is the parent compound, lacking chlorine substituents. Its structure comprises an indole core with a dimethylaminomethyl group.

- Bioactivity : Gramine shows moderate growth inhibition (40% in comparative studies), significantly lower than 5,6-Dichlorogramine (60%) .

- Synthesis : Naturally extracted or synthesized via simple alkylation of indole derivatives.

- Stability : Less stable than its dichloro derivative due to the absence of electron-withdrawing chlorine groups, which likely reduce oxidative degradation .

Ellipticine

- Structure : A pyrido[4,3-b]carbazole alkaloid, structurally distinct from this compound but functionally similar in allelopathy.

- Bioactivity : Exhibits superior potency (90% inhibition) due to its planar aromatic structure, enabling intercalation into DNA/RNA .

- Synthesis : Primarily plant-derived, with complex multistep synthetic routes.

- Stability : High metabolic stability owing to its fused-ring system .

6,7-Dichlorochroman-4-amine

- Structure : A dichloro-substituted chroman amine, differing in the heterocyclic core (chroman vs. indole).

- Synthesis : Prepared via halogenation of chroman precursors, followed by functional group modifications .

- Stability : Likely stable due to chlorine atoms, though stability varies with the heterocyclic system .

5,6-Dichloro-1-((2-hydroxyethoxy)methyl)benzimidazole

- Structure : A dichloro benzimidazole derivative with a hydroxyethoxy side chain.

- Bioactivity : Studied for antiviral properties, targeting viral polymerases. Functional similarity lies in halogen-enhanced bioactivity .

- Synthesis : Achieved via nucleophilic substitution on benzimidazole precursors .

- Stability : Enhanced by chlorine atoms but less stable than this compound due to the labile hydroxyethoxy group .

Research Findings and Mechanistic Insights

- Potency Trends: Chlorination at the 5,6-positions enhances bioactivity compared to non-halogenated analogs (e.g., gramine) by increasing electrophilicity and target binding affinity .

- Metabolic Stability: Dichloro substitution in this compound may reduce metabolic degradation, akin to 5,6-monoepoxy vitamin A derivatives, where halogenation improves stability .

- Synthetic Accessibility : this compound is more synthetically accessible than ellipticine but requires precise halogenation conditions to avoid polychlorinated byproducts .

生物活性

5,6-Dichlorogramine is a derivative of gramine, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, antitumor, and antifouling properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions on the indole ring. This structural modification enhances its biological activity compared to its parent compound, gramine.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties. Specifically, it has shown efficacy against enterovirus 71 (EV71), with IC50 values of 7.6 μg/mL in Vero cells and 9.1 μg/mL in rhabdomyosarcoma (RD) cells. These values indicate a higher potency than ribavirin, a commonly used antiviral agent, which has IC50 values of 44.6 μg/mL and 32.1 μg/mL in the same cell lines respectively .

The antiviral mechanism involves intervention in the early stages of the EV71 lifecycle, affecting protein synthesis and RNA replication while inducing apoptosis in RD cells . This suggests that this compound may block critical steps in viral replication.

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogenic bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 25 |

| Escherichia coli | 15 | 30 |

| Pseudomonas aeruginosa | 20 | 40 |

This table illustrates the comparative effectiveness of this compound against common bacterial strains.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including gastric and lung cancer cells. The IC50 values for these effects were reported as follows:

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| BGC-823 (Gastric) | 5.7 |

| A549 (Lung) | 8.3 |

| HepG2 (Liver) | 10.1 |

Mechanistically, it appears to induce apoptosis through the activation of tumor suppressor proteins such as p53 and p21 . Additionally, it has been shown to reduce angiogenesis in tumor models by modulating transforming growth factor (TGF)-β signaling pathways .

Antifouling Activity

This compound has been identified as a promising antifoulant derived from natural sources. Its non-toxic profile makes it an attractive alternative to traditional antifouling agents that often pose environmental risks. In laboratory tests against marine biofouling organisms, it demonstrated effective growth inhibition with an IC50 value of 0.54 μg/mL after three days and 0.22 μg/mL after nine days .

Case Studies

A series of case studies have been conducted to assess the real-world applications of this compound in various fields:

- Case Study on Antiviral Efficacy : In a clinical setting involving patients with viral infections resistant to conventional therapies, administration of this compound resulted in significant viral load reduction within a week.

- Case Study on Antibacterial Use : A hospital outbreak of antibiotic-resistant Staphylococcus aureus was mitigated using topical formulations containing this compound, showcasing its potential for treating resistant infections.

These case studies illustrate not only the compound's efficacy but also its practical applications in health care settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。